1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazole-4-methanol
- 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-4-(3-methylbenzoyl)piperazine
- 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-2-(3-phenylpropyl)morpholine
Uniqueness
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-8(2)9(4-13-15)6-14-7-10(11)5-12-14/h4-5,7H,3,6,11H2,1-2H3 |
InChI Key |
HWCLCODOKQIWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.